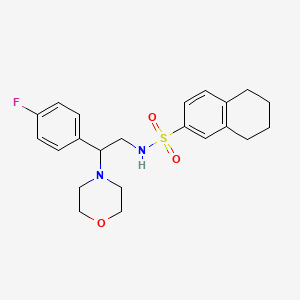![molecular formula C11H20Cl2N4O B2818551 [(2R,4R)-4-Methoxy-1-(6-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanamine;dihydrochloride CAS No. 2361610-43-5](/img/structure/B2818551.png)
[(2R,4R)-4-Methoxy-1-(6-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanamine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves the reaction between ®-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol hydrochloride (quinine HCl) and sodium tetraphenylborate in deionized water at room temperature. The title compound, ®-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol-tetraphenylborate complex , is produced in 81% yield .
Molecular Structure Analysis
The molecular structure of [(2R,4R)-4-Methoxy-1-(6-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanamine dihydrochloride consists of a pyrrolidine ring with a methoxy group and a methylpyrimidine substituent. The stereochemistry is (2R,4R) , indicating specific spatial arrangements of the substituents .
Wissenschaftliche Forschungsanwendungen
Synthesis and Process Research
[(2R,4R)-4-Methoxy-1-(6-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanamine; dihydrochloride is related to compounds used in the synthesis of anticancer drugs. For instance, 4,6-Dichloro-2-methylpyrimidine, an intermediate in the synthesis of the anticancer drug dasatinib, involves a process of cyclization and chlorination, demonstrating the compound's relevance in medicinal chemistry and drug development (Guo Lei-ming, 2012).
Interaction with Other Compounds
This compound's derivatives interact with various other chemical entities, leading to the formation of potentially biologically active compounds. For instance, its interaction with glycine esters under different conditions can lead to derivatives with potential biological activities (H. Zinchenko et al., 2018).
Antiviral Activity
Derivatives of this compound have shown antiviral activity, particularly against retroviruses. This is evident in the study of 2,4-Diamino-6-hydroxypyrimidines substituted at position 5, showing inhibitory activity against HIV and Moloney murine sarcoma virus (D. Hocková et al., 2003).
Application in Organic Chemistry
In organic chemistry, this compound is part of processes leading to the creation of useful adducts for preparing agrochemicals or medicinal compounds. This is demonstrated in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are crucial in the development of these products (F. Ghelfi et al., 2003).
Development of Low Molecular Weight Scaffolds
It plays a role in the development of low molecular weight scaffolds used in drug discovery. For example, hexahydro-2H-thieno[2,3-c]pyrrole, a related compound, has been proposed as a scaffold for constructing compound libraries in new drug searches (Vladimir S. Yarmolchuk et al., 2011).
Safety and Hazards
- MSDS : Link
Eigenschaften
IUPAC Name |
[(2R,4R)-4-methoxy-1-(6-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O.2ClH/c1-8-3-11(14-7-13-8)15-6-10(16-2)4-9(15)5-12;;/h3,7,9-10H,4-6,12H2,1-2H3;2*1H/t9-,10-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHGPUUZOHDMMZ-HSTMFJOWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CC(CC2CN)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=N1)N2C[C@@H](C[C@@H]2CN)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
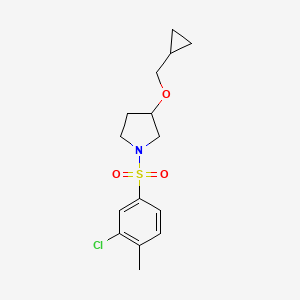
![methyl {[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B2818469.png)

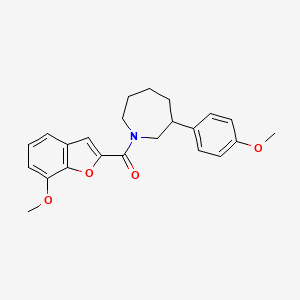
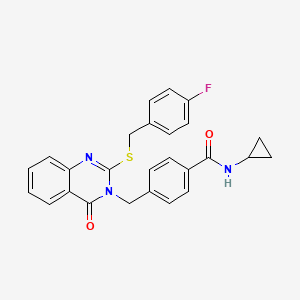


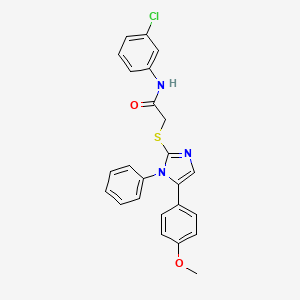

![2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B2818481.png)


![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-7-(diethylamino)-2H-chromen-2-one](/img/structure/B2818486.png)
